

Technical Guide: Solubility and Synthetic Applications of 4-Chloropyridine-3-sulfonamide

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Compound of Interest

Compound Name: 4-Chloropyridine-3-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **4-chloropyridine-3-sulfonamide** in dimethyl sulfoxide (DMSO) and methanol. It also outlines a detailed experimental protocol for determining the solubility of this compound and illustrates its application in a key synthetic pathway.

Quantitative Solubility Data

Currently, publicly available literature provides qualitative descriptions of the solubility of **4-chloropyridine-3-sulfonamide** in DMSO and methanol, indicating that it is slightly soluble in both solvents.^{[1][2]} Specific quantitative data, such as mg/mL or molarity, is not readily available in published resources. The following table summarizes the existing qualitative information.

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Slightly Soluble ^{[1][2]}
Methanol	Slightly Soluble ^{[1][2]}

Given the importance of precise solubility data in experimental design and process development, it is highly recommended that researchers determine the quantitative solubility of

4-chloropyridine-3-sulfonamide in their specific solvent systems and experimental conditions. The subsequent section provides a standardized protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the quantitative solubility of **4-chloropyridine-3-sulfonamide** in a given solvent (e.g., DMSO or methanol) at a specified temperature.

Materials:

- **4-Chloropyridine-3-sulfonamide** (solid)
- Solvent of interest (e.g., DMSO, analytical grade)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

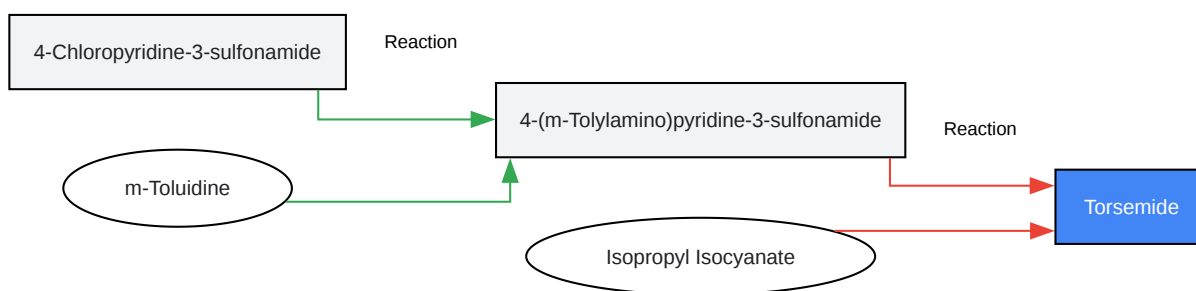
- Preparation of Saturated Solutions:
 - Add an excess amount of **4-chloropyridine-3-sulfonamide** to a series of vials. The excess solid should be clearly visible.

- Accurately pipette a known volume of the solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Quantification of Solute:
 - Gravimetric Method:
 - Weigh the vial containing the filtered solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
 - Once the solvent is completely removed, weigh the vial containing the dried residue.
 - The difference in weight gives the mass of the dissolved **4-chloropyridine-3-sulfonamide**.
 - Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

- Prepare a series of standard solutions of **4-chloropyridine-3-sulfonamide** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
 - Dilute the filtered sample solution with a known volume of the solvent to fall within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solute and the volume of the solvent used.

Application in Synthesis: Torsemide Synthesis Workflow

4-Chloropyridine-3-sulfonamide is a key starting material in the synthesis of Torsemide, a diuretic medication. The following diagram illustrates a simplified workflow for this synthesis.



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Caption: A simplified workflow for the synthesis of Torsemide from **4-Chloropyridine-3-sulfonamide**.

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References

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